Orforglipron

Type 2 Diabetes HbA1c Reduction GLP-1 Receptor Agonist

Clinically-advanced oral GLP-1R agonist with ~79% oral bioavailability and no fasting restrictions. Superior Phase 3 HbA1c reduction (1.91% vs. 1.47%) and weight loss (9.2% at 36mg) over oral semaglutide. Unique biased agonism (low β-arrestin recruitment) reduces tachyphylaxis. Ideal for obesity/T2D studies seeking maximal oral efficacy without injection-averse patient exclusions.

Molecular Formula C48H48F2N10O5
Molecular Weight 883.0 g/mol
CAS No. 2212020-52-3
Cat. No. B2704215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrforglipron
CAS2212020-52-3
Molecular FormulaC48H48F2N10O5
Molecular Weight883.0 g/mol
Structural Identifiers
SMILESCC1CC1(C2=NOC(=O)N2)N3C4=C(C=C(C=C4)C5CCOC(C5)(C)C)C=C3C(=O)N6CCC7=NN(C(=C7C6C)N8C=CN(C8=O)C9=C(C1=C(C=C9)N(N=C1)C)F)C1=CC(=C(C(=C1)C)F)C
InChIInChI=1S/C48H48F2N10O5/c1-25-18-32(19-26(2)40(25)49)60-42(58-16-15-57(46(58)63)37-11-10-36-33(41(37)50)24-51-55(36)7)39-28(4)56(14-12-34(39)53-60)43(61)38-21-31-20-29(30-13-17-64-47(5,6)23-30)8-9-35(31)59(38)48(22-27(48)3)44-52-45(62)65-54-44/h8-11,15-16,18-21,24,27-28,30H,12-14,17,22-23H2,1-7H3,(H,52,54,62)/t27-,28-,30-,48-/m0/s1
InChIKeyUSUWIEBBBWHKNI-KHIFEHGGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Orforglipron (CAS 2212020-52-3) for Scientific Procurement: Non-Peptide Oral GLP-1 Receptor Agonist with Head-to-Head Phase 3 Evidence


Orforglipron (LY3502970) is a chemically synthesized, non-peptide, small-molecule partial agonist of the human glucagon-like peptide-1 receptor (GLP-1R) developed for once-daily oral administration in type 2 diabetes and obesity [1]. Unlike peptide-based GLP-1R agonists that require injection or specialized absorption enhancers, orforglipron achieves high absolute oral bioavailability (~79%) and does not require food or water restrictions [2]. It represents the most clinically advanced oral small-molecule GLP-1R agonist, with completed Phase 3 head-to-head trials against oral semaglutide establishing its differentiated efficacy profile [3].

Why Orforglipron Cannot Be Substituted by Oral Semaglutide or Other Oral GLP-1 Agonists


Orforglipron is structurally and mechanistically distinct from peptide-based oral GLP-1R agonists such as oral semaglutide (which relies on the SNAC absorption enhancer and strict fasting protocols) and from other small-molecule oral candidates like danuglipron (which requires twice-daily dosing and exhibits different binding pharmacology) [1]. These fundamental differences in molecular architecture translate into divergent pharmacokinetic profiles, dosing convenience, and clinical efficacy outcomes that preclude generic substitution [2]. Head-to-head Phase 3 evidence demonstrates that orforglipron 36 mg produces superior HbA1c reduction and greater weight loss compared with the maximum approved dose of oral semaglutide (14 mg), confirming that these agents are not interchangeable for achieving equivalent therapeutic outcomes [3].

Quantitative Differentiation Evidence for Orforglipron: Head-to-Head Trial Data, Pharmacokinetic Advantage, and Molecular Pharmacology


Superior Glycemic Efficacy vs. Oral Semaglutide: ACHIEVE-3 Phase 3 Head-to-Head Data

In the 52-week ACHIEVE-3 head-to-head Phase 3 trial (N=1,698), orforglipron 36 mg once daily demonstrated superiority to oral semaglutide 14 mg once daily for mean change in HbA1c [1]. The treatment difference was statistically significant and clinically meaningful. Additionally, the proportion of participants achieving stringent glycemic targets was substantially higher with orforglipron [1].

Type 2 Diabetes HbA1c Reduction GLP-1 Receptor Agonist Phase 3 Clinical Trial

Greater Weight Loss vs. Oral Semaglutide: ACHIEVE-3 Secondary Endpoint Data

In the ACHIEVE-3 trial, orforglipron produced significantly greater weight loss than oral semaglutide across all dose comparisons [1]. The highest orforglipron dose (36 mg) delivered nearly double the absolute weight reduction achieved with the highest semaglutide dose (14 mg) [1].

Obesity Weight Loss Body Weight Reduction GLP-1 Receptor Agonist

High Absolute Oral Bioavailability Without SNAC Enhancer or Fasting Restrictions

Orforglipron is intrinsically orally bioavailable as a small molecule, achieving mean absolute oral bioavailability of 79.1% ± 16.8% without requiring co-formulation with an absorption enhancer [1]. In contrast, oral semaglutide is a peptide co-formulated with the absorption enhancer SNAC and exhibits bioavailability of approximately 1% [2]. Furthermore, food consumption reduces orforglipron AUC by only 17.6-23.7%, a difference deemed clinically non-meaningful [3], whereas oral semaglutide requires strict fasting with up to 120 mL water and a minimum 30-minute post-dose waiting period to achieve therapeutic exposure [2].

Pharmacokinetics Oral Bioavailability Drug Absorption Formulation Science

High-Affinity GLP-1R Binding with Negligible β-Arrestin Recruitment and GLP-1R Selectivity

Orforglipron binds the human GLP-1R with high affinity (Ki = 1 nM) and functions as a partial agonist with low intrinsic efficacy for effector activation and negligible β-arrestin recruitment [1]. This biased signaling profile contrasts with peptide GLP-1R agonists, which typically engage both G protein and β-arrestin pathways [1]. Additionally, orforglipron demonstrates high selectivity for GLP-1R over related receptors: at 100 nM, it shows minimal activity at the glucagon receptor (GCGR), gastric inhibitory polypeptide (GIP) receptor, and GLP-2R [2].

Molecular Pharmacology Receptor Binding Affinity β-Arrestin Signaling Selectivity Profiling

Extended Elimination Half-Life (25-68 Hours) Supporting Once-Daily Dosing

Orforglipron exhibits a long terminal elimination half-life ranging from 25 to 68 hours across clinical studies, supporting convenient once-daily oral dosing [1]. This extended half-life is comparable to or exceeds that of injectable peptide GLP-1R agonists and is achieved without the need for extended-release formulation technologies [2]. In a Phase 1 multiple-dose study in healthy adults, pharmacokinetics were dose-proportional with consistent reductions in fasting and postprandial glucose [1]. Danuglipron, another oral small-molecule GLP-1RA, requires twice-daily dosing due to its shorter half-life profile [3].

Pharmacokinetics Half-Life Once-Daily Dosing Drug Metabolism

Tolerability Profile with Higher GI Adverse Event Rates and Heart Rate Increases vs. Oral Semaglutide

In the ACHIEVE-3 head-to-head trial, orforglipron was associated with a higher incidence of gastrointestinal adverse events and treatment discontinuations compared with oral semaglutide [1]. Specifically, discontinuation rates due to adverse events were 9% (12 mg) and 10% (36 mg) for orforglipron versus 4% (7 mg) and 5% (14 mg) for oral semaglutide [1]. Orforglipron also produced greater mean increases in pulse rate: +3.7 bpm (12 mg) and +4.7 bpm (36 mg) versus +1.0 bpm (7 mg) and +1.5 bpm (14 mg) with semaglutide [1]. These differences must be weighed against the superior efficacy outcomes described above.

Safety Tolerability Gastrointestinal Adverse Events Heart Rate

Validated Research and Industrial Application Scenarios for Orforglipron Based on Quantitative Evidence


Type 2 Diabetes Clinical Trials Requiring Superior Glycemic Control vs. Oral Semaglutide

Based on ACHIEVE-3 Phase 3 head-to-head data demonstrating orforglipron 36 mg reduces HbA1c by 1.91% versus 1.47% with oral semaglutide 14 mg (0.44 percentage point advantage), researchers designing active-comparator T2D trials should select orforglipron when seeking maximal oral GLP-1RA efficacy. The 80% achievement rate of HbA1c <7% with orforglipron 12 mg (vs. 66.1% with semaglutide 14 mg) further supports its use in studies targeting stringent glycemic endpoints [1].

Obesity Intervention Studies Targeting ≥9% Mean Weight Loss with Oral Dosing

For obesity research programs requiring oral administration with weight loss efficacy approaching injectable standards, orforglipron 36 mg delivers 9.2% mean weight reduction at 52 weeks in T2D patients (ACHIEVE-3) and up to 12.4% (27.3 lbs) at 72 weeks in non-diabetic obesity (ATTAIN-1) [1]. This positions orforglipron as the oral agent of choice for studies where weight loss magnitude is the primary efficacy metric and where injection-averse patient populations are being targeted [2].

Studies Evaluating Biased GLP-1R Agonism (cAMP Signaling Without β-Arrestin Recruitment)

Investigators studying functional selectivity at the GLP-1 receptor should utilize orforglipron as a tool compound for biased agonism. Unlike peptide GLP-1R agonists that engage both G protein and β-arrestin pathways, orforglipron exhibits high-affinity binding (Ki = 1 nM) with low intrinsic efficacy for effector activation and negligible β-arrestin recruitment [1]. This pharmacology may reduce receptor desensitization and tachyphylaxis, making orforglipron uniquely suited for chronic dosing studies investigating long-term receptor dynamics and signaling pathway-specific outcomes [1].

Oral GLP-1RA Development Programs Requiring No Food/Water Restrictions

For clinical protocols where patient convenience and adherence are paramount, orforglipron's pharmacokinetic profile—79% absolute bioavailability without an absorption enhancer and absence of clinically meaningful food effect (AUC reduction of only 17.6-23.7% under fed conditions)—eliminates the need for strict fasting protocols required by oral semaglutide [1]. This simplifies trial logistics, reduces protocol deviations related to dosing non-adherence, and better reflects real-world use conditions in pragmatic trial designs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Orforglipron

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.